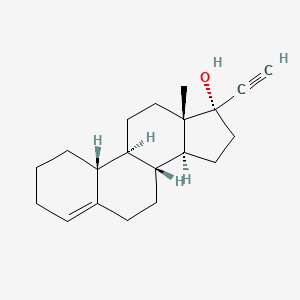

4-cyano-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

MMV001239 es un compuesto de benzamida con notable actividad contra Trypanosoma cruzi, el agente etiológico de la enfermedad de Chagas . Este compuesto se ha identificado mediante una selección fenotípica de alto rendimiento y ha mostrado un potencial significativo en la focalización de patógenos eucariotas .

Métodos De Preparación

La síntesis de MMV001239 implica la evolución dirigida y la secuenciación del genoma completo de una cepa de levadura sensible a los fármacos . El compuesto es eficaz contra las etapas intracelulares de Trypanosoma cruzi y exhibe una potente actividad en experimentos de evolución dirigida . Los métodos de producción industrial para MMV001239 no están extensamente documentados, pero la síntesis del compuesto probablemente implica técnicas estándar de síntesis orgánica utilizadas en la investigación farmacéutica .

Análisis De Reacciones Químicas

MMV001239 experimenta varios tipos de reacciones químicas, incluida la inhibición de la vía de biosíntesis de esteroles . El compuesto se une directamente a la enzima lanosterol-14-alfa-desmetilasa (TcCyp51) en Trypanosoma cruzi, inhibiendo la vía de los esteroles . Los reactivos y condiciones comunes utilizados en estas reacciones incluyen ensayos de unión espectrofotométricos y cristalografía de rayos X para analizar la unión del fármaco a su diana . Los principales productos formados a partir de estas reacciones son el lanosterol y el eburicol, que se acumulan en los parásitos tratados con MMV001239 .

Aplicaciones Científicas De Investigación

MMV001239 tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria. En química, el compuesto se utiliza para estudiar la vía de biosíntesis de esteroles y su inhibición . En biología, MMV001239 se emplea en la investigación de patógenos eucariotas, incluidos Trypanosoma cruzi y otros kinetoplástidos . En medicina, el compuesto promete ser un tratamiento potencial para la enfermedad de Chagas . Las aplicaciones industriales de MMV001239 incluyen su uso en la selección fenotípica de alto rendimiento para identificar nuevos compuestos químicos con actividad contra patógenos eucariotas .

Mecanismo De Acción

El mecanismo de acción de MMV001239 implica la inhibición de la enzima lanosterol-14-alfa-desmetilasa (TcCyp51) en Trypanosoma cruzi . El compuesto se une directamente a esta región altamente conservada de TcCyp51, inhibiendo la vía de los esteroles . Esta inhibición conduce a la acumulación de lanosterol y eburicol en los parásitos, alterando su biosíntesis de esteroles y, en última instancia, causando su muerte . Los objetivos moleculares y las vías involucradas en este mecanismo incluyen la vía de biosíntesis de esteroles y la enzima lanosterol-14-alfa-desmetilasa .

Comparación Con Compuestos Similares

MMV001239 es único en su potente actividad contra Trypanosoma cruzi y su capacidad para inhibir la vía de biosíntesis de esteroles . Compuestos similares incluyen el posaconazol, otro inhibidor de TcCyp51 que también causa la acumulación de lanosterol y eburicol en los parásitos . Otros compuestos similares son aquellos que se dirigen a la vía de biosíntesis de esteroles en patógenos eucariotas, como KAE609 (cipargamina o NITD609), que se ha identificado a través de experimentos de evolución dirigida .

Propiedades

Fórmula molecular |

C22H16N4O2S |

|---|---|

Peso molecular |

400.5 g/mol |

Nombre IUPAC |

4-cyano-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide |

InChI |

InChI=1S/C22H16N4O2S/c1-28-18-8-9-20-19(11-18)25-22(29-20)26(14-16-3-2-10-24-13-16)21(27)17-6-4-15(12-23)5-7-17/h2-11,13H,14H2,1H3 |

Clave InChI |

DFAPSRVPHLAGPM-UHFFFAOYSA-N |

SMILES |

O=C(N(C1=NC2=CC(OC)=CC=C2S1)CC3=CC=CN=C3)C4=CC=C(C#N)C=C4 |

SMILES canónico |

COC1=CC2=C(C=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=C(C=C4)C#N |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

MMV-001239; MMV 001239; MMV001239 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(E)-2-phenylethenyl]pyrimidin-2-amine](/img/structure/B1193080.png)